molecular formula C25H25N3O4S B2385847 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955759-82-7

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2385847
CAS No.: 955759-82-7
M. Wt: 463.55
InChI Key: SLJZSRBIQTVMNC-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and other pharmacological effects.

Chemical Structure

The compound's structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the cyclopenta[d]thiazole ring further enhances its potential pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the benzodioxole structure exhibit significant anticancer properties. For instance, a related compound was shown to reduce α-fetoprotein secretion in Hep3B liver cancer cells significantly. Specifically, it decreased the secretion from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml .

Cell Cycle Analysis:
The compound induced cell cycle arrest in the G2-M phase, which is crucial for inhibiting cancer cell proliferation. The percentage of cells in the G2-M phase increased to 8.07% with treatment compared to 7.4% with doxorubicin, a standard chemotherapy agent .

Antioxidant Activity

Antioxidant assays using the DPPH method indicated that compounds with the benzodioxole moiety possess notable antioxidant activities. The synthesized compounds showed varying degrees of effectiveness compared to Trolox, a well-known antioxidant .

Study 1: Anticancer Evaluation

A study conducted by Hawash et al. synthesized several benzodioxole derivatives and evaluated their biological activities against various cancer cell lines. Compound 2a exhibited potent anticancer activity against Hep3B cells and was found to induce significant changes in cell cycle dynamics .

CompoundIC50 (µM)Effect on α-FP (ng/ml)G2-M Phase (%)
2aNot specified1625.88.07
DoxorubicinNot specified2519.177.4

Study 2: Antioxidant Evaluation

In vitro antioxidant activity was assessed using the DPPH assay across several synthesized compounds. The results indicated that while some compounds showed promising antioxidant capabilities, their effectiveness varied widely depending on structural modifications.

The mechanisms underlying the biological activities of this compound likely involve multiple pathways:

  • Anticancer Mechanism: The ability to induce cell cycle arrest and apoptosis in cancer cells suggests that it may interact with specific cellular pathways involved in tumor growth and survival.
  • Antioxidant Mechanism: The reduction of oxidative stress markers indicates that the compound may scavenge free radicals or enhance endogenous antioxidant defenses.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15(7-8-16-5-3-2-4-6-16)26-24(30)18-10-12-21-22(18)27-25(33-21)28-23(29)17-9-11-19-20(13-17)32-14-31-19/h2-6,9,11,13,15,18H,7-8,10,12,14H2,1H3,(H,26,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZSRBIQTVMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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